molecular formula C22H30O3S B591241 7α-Thio Spironolactone CAS No. 38753-76-6

7α-Thio Spironolactone

Cat. No.: B591241
CAS No.: 38753-76-6
M. Wt: 374.54
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Description

Contextualization within Steroidal Antagonist Metabolism and Activity

Spironolactone (B1682167) functions as a prodrug, meaning it is converted into active metabolites within the body to exert its therapeutic effects. wikipedia.orgwikipedia.org The parent drug itself has a short half-life of about 1.4 hours, making the activity of its longer-lasting metabolites crucial for its clinical efficacy. wikipedia.orgwikipedia.orgnih.gov The metabolic process is complex, involving multiple pathways and resulting in several active compounds.

The metabolism of spironolactone can be broadly divided into two main pathways: one where the sulfur moiety is retained and another where it is removed. iarc.fr 7α-Thiospironolactone (also known as deacetylspironolactone) is a primary intermediate in the sulfur-retaining pathway. wikipedia.orgmedchemexpress.com It is formed through the deacetylation of spironolactone, a process that occurs in organs like the liver and kidneys. nih.govkarger.com

Table 1: Major and Minor Active Metabolites of Spironolactone

Metabolite Name Abbreviation Role Metabolic Pathway
7α-Thiomethylspironolactone 7α-TMS Major Active Metabolite Sulfur-retaining
Canrenone (B1668266) - Major Active Metabolite Sulfur-removing
7α-Thiospironolactone 7α-TS Minor Active Metabolite / Intermediate Sulfur-retaining

This table provides a simplified overview of key metabolites involved in the action of spironolactone.

Scientific Rationale for Independent Investigation of the Metabolite

Furthermore, 7α-Thiospironolactone is considered an obligatory intermediate for some of spironolactone's actions, such as the destruction of adrenal and testicular cytochrome P450, highlighting its specific and distinct biological roles. iarc.fr Its relative potency in reversing the effects of synthetic mineralocorticoids has been quantified, yet comprehensive pharmacokinetic data for the compound remain limited, presenting a clear gap in knowledge that necessitates focused research. mdpi.com

Analytical challenges also provide a strong reason for its independent study. The structural similarities between spironolactone and its metabolites make their separation and quantification difficult. nih.gov Spironolactone itself can degrade into canrenone during certain analytical procedures, complicating the interpretation of results. nih.gov Developing specific and sensitive assays for 7α-Thiospironolactone and other metabolites is crucial for accurately understanding their disposition and action in the body, a field that has seen advancements with techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. iarc.frresearchgate.net

Historical Development of its Characterization as an Active Species

The understanding of spironolactone's metabolism has evolved significantly over decades of research. Initially, scientific focus was heavily placed on canrenone, which was long considered the principal, if not sole, active metabolite responsible for spironolactone's effects. iarc.frahajournals.org

This perspective began to shift with the advent of more sophisticated analytical methods. The application of HPLC, in particular, allowed for better separation and identification of spironolactone's various metabolic products. iarc.fr Research published in the 1980s was pivotal, revealing that the sulfur-containing metabolites were not only present but were major contributors to spironolactone's activity. iarc.fr These studies identified 7α-thiomethylspironolactone as a major circulating metabolite, supplanting canrenone's previously held status. iarc.fr

This discovery consequently brought attention to its immediate precursor, 7α-Thiospironolactone. Subsequent research confirmed that 7α-Thiospironolactone was not merely a transient chemical but an active metabolite in its own right, possessing biological activity. caymanchem.comiarc.fr Studies in guinea pig microsomal preparations demonstrated its role as a necessary intermediate and its own potent effects. iarc.frnih.gov This progression from overlooking the sulfur-containing metabolites to recognizing 7α-Thiospironolactone as a key, active player illustrates a significant development in the pharmacological understanding of steroidal antagonists.

Table 2: Timeline of Key Research Developments

Period Key Development Significance
1960s-1970s Initial focus on Canrenone. Canrenone was widely believed to be the main active metabolite of spironolactone. iarc.frahajournals.org
Early 1980s Application of advanced analytical methods (HPLC). Led to the discovery and quantification of sulfur-containing metabolites. iarc.fr
Mid-1980s Identification of 7α-thiomethylspironolactone as a major metabolite. Shifted the focus from canrenone to the sulfur-retaining metabolic pathway. iarc.fr

| Late 1980s - 1990s | Characterization of 7α-Thiospironolactone. | Established as a crucial intermediate and an active metabolite with its own pharmacological properties. iarc.frnih.govkarger.com |

Properties

CAS No.

38753-76-6

Molecular Formula

C22H30O3S

Molecular Weight

374.54

Purity

>95%

Synonyms

7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7α Thio Spironolactone

Chemoenzymatic and Chemical Synthetic Routes

The synthesis of 7α-Thio-Spironolactone and its derivatives often involves a combination of chemical and enzymatic strategies. A notable chemical synthesis involves the conjugate addition of thioacetic acid to canrenone (B1668266), a key intermediate. researchgate.netgoogle.com One patented method describes the reaction of canrenone with potassium thioacetate (B1230152) in ethanol, in the presence of an acidic catalyst like methanesulfonic acid, followed by heating under reflux. google.com Cooling the reaction mixture yields the crude product, which can be further purified by recrystallization from ethanol. google.com

A chemoenzymatic approach has also been disclosed, which starts from 4-androstene-3,17-dione (4AD) and proceeds through enol etherification, epoxidation, lactonization, and importantly, an enzymatic dehydrogenation step before the final thio-reaction to yield spironolactone (B1682167), from which 7α-Thio-Spironolactone can be derived. google.com This method highlights the use of enzymes to achieve specific and efficient transformations under mild conditions. google.com

Biosynthetic Pathways from Precursor Steroids (e.g., Spironolactone)

7α-Thio-Spironolactone is a known metabolite of spironolactone. wikipedia.org In biological systems, spironolactone undergoes extensive metabolism, primarily in the liver. nih.govwikipedia.org The initial step in the formation of 7α-Thio-Spironolactone involves the deacetylation of the 7α-acetylthio group of spironolactone. wikipedia.org This biotransformation can be mimicked by microbial systems. For instance, liver and kidney microsomes have been shown to rapidly convert spironolactone to 7α-Thio-Spironolactone as the sole metabolite in the absence of S-adenosylmethionine (SAM). nih.gov

Strategies for Analogue Synthesis and Structural Modification for Research

The synthesis of analogues of 7α-Thio-Spironolactone is essential for investigating structure-activity relationships. nih.gov A practical method for preparing 7α-thioether and thioester derivatives involves the thioalkylation of 7α-Thio-Spironolactone. nih.gov For example, the synthesis of 7α-methylthio spironolactone, a major metabolite of spironolactone, can be achieved with a good yield by reacting 7α-Thio-Spironolactone with methyl iodide in the presence of Hünig's base (N,N-Diisopropylethylamine). nih.govresearchgate.net This procedure has been utilized to prepare a variety of 7α-thioether and thioester derivatives, facilitating further research into their biological activities. nih.gov

Other structural modifications have focused on the C6 position of the steroid nucleus. Analogues bearing 6β-deuterio, 6β-bromo, 6β-methyl, and 6α-methyl substituents have been synthesized to explore their antimineralocorticoid activity. nih.gov These synthetic strategies provide valuable tools for developing new therapeutic agents with improved pharmacological profiles. nih.gov

Fungal Biotransformation as a Derivatization Approach

Fungal biotransformation has emerged as a powerful tool for the synthesis and derivatization of steroids, including spironolactone and its metabolites. nih.govnih.gov Several fungal strains have been shown to transform spironolactone into various metabolites, including 7α-Thio-Spironolactone.

A study utilizing the thermophilic fungus Thermomyces lanuginosus demonstrated the conversion of spironolactone into four metabolites, with 7α-Thio-Spironolactone being one of them. nih.govresearchgate.net This finding is significant as it suggests that this fungus possesses an enzyme system similar to that of mammals, making it a potential model for studying drug metabolism. nih.gov

Another investigation screened ten different fungi for their ability to biotransform spironolactone. nih.gov Among them, Curvularia lunata was found to produce 7α-Thio-Spironolactone, along with canrenone. nih.gov Aspergillus alliaceus was also capable of producing this metabolite. nih.gov These studies underscore the utility of fungal systems in generating known and novel derivatives of spironolactone for further pharmacological evaluation. nih.govresearchgate.net

Table 1: Fungi Involved in the Biotransformation of Spironolactone to 7α-Thio-Spironolactone

Fungus Species Metabolites Produced Reference
Thermomyces lanuginosus 7α-thiospironolactone, canrenone, 7α-thiomethylspironolactone, 6β-OH-7α-thiomethylspironolactone nih.govresearchgate.net
Curvularia lunata 7α-thio-spironolactone, canrenone nih.gov
Aspergillus alliaceus Canrenone, 1-dehydrocanrenone, 7α-thio-spironolactone, 1β-hydroxycanrenone, 1α-hydroxycanrenone, 1-dehydro-15α-hydroxycanrenone, 15α-hydroxycanrenone nih.gov

Molecular and Cellular Pharmacodynamics of 7α Thio Spironolactone

Steroid Receptor Binding and Selectivity Profiles

Mineralocorticoid Receptor (MR) Ligand Interactions

7α-Thiospironolactone (7α-TS) is an active metabolite of spironolactone (B1682167) and functions as a potent antagonist of the mineralocorticoid receptor (MR). drugbank.comnih.gov Spironolactone and its metabolites, including 7α-TS, competitively bind to the MR in the distal convoluted renal tubule, thereby inhibiting the actions of aldosterone (B195564). drugbank.com This antagonism leads to the excretion of sodium and water, while retaining potassium. drugbank.com

The biological activity of spironolactone is largely attributed to its active metabolites, which include 7α-thiospironolactone, 7α-thiomethylspironolactone (7α-TMS), and canrenone (B1668266). wikipedia.orgbioscientifica.com In humans, 7α-thiospironolactone demonstrates approximately one-third the potency of spironolactone in reversing the effects of the synthetic mineralocorticoid, fludrocortisone (B194907), on urinary electrolyte composition. drugbank.com

While spironolactone itself has a short half-life, its metabolites have significantly longer half-lives, contributing to the sustained therapeutic effects of the drug. wikipedia.org Canrenone was long considered the primary active metabolite, but further research has highlighted the significant roles of the sulfur-containing metabolites like 7α-TS and 7α-TMS. bioscientifica.com

Androgen Receptor (AR) Binding Dynamics

7α-Thiospironolactone exhibits anti-androgenic activity by acting as an antagonist to the androgen receptor (AR). wikipedia.org Studies have shown that 7α-TS possesses a binding affinity for the rat ventral prostate AR that is comparable to that of spironolactone itself and another active metabolite, 7α-thiomethylspironolactone (7α-TMS). wikipedia.orgwikiwand.com The affinity of these compounds for the rat prostate AR is estimated to be approximately 3.0% to 8.5% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikiwand.com In contrast, another metabolite, canrenone, has a much lower affinity for the AR. wikipedia.org This suggests that the antiandrogenic effects of spironolactone are largely mediated by 7α-TS and 7α-TMS rather than canrenone. wikipedia.org

The mechanism of its anti-androgenic action involves binding to the AR and competitively inhibiting the binding of androgens like testosterone (B1683101) and DHT, thereby reducing the activation of the receptor by these hormones. wikipedia.org

Table 1: Relative Binding Affinity of Spironolactone Metabolites to the Androgen Receptor

Compound Relative Binding Affinity (% of DHT)
7α-Thiospironolactone (7α-TS) 3.1% wikipedia.org
7α-Thiomethylspironolactone (7α-TMS) 4.2% wikipedia.org
Spironolactone 3.0% wikipedia.org
Canrenone 0.84% wikipedia.org

Data derived from studies on rat prostate androgen receptors.

Interactions with Other Nuclear Receptors (e.g., Progesterone (B1679170) Receptor, Glucocorticoid Receptor)

Spironolactone and its metabolites are known to be nonselective and can interact with other nuclear receptors, including the progesterone receptor (PR) and the glucocorticoid receptor (GR). researchgate.netnih.gov Spironolactone itself acts as a progesterone receptor agonist and a glucocorticoid receptor antagonist. drugbank.comnih.gov While specific data on the direct binding of 7α-thiospironolactone to the progesterone and glucocorticoid receptors is limited, the known cross-reactivity of spironolactone suggests that its metabolites may also exhibit some level of interaction with these receptors. researchgate.neteshonline.org This lack of selectivity is believed to contribute to some of the side effects associated with spironolactone treatment. bioscientifica.comeshonline.org

Enzymatic Modulation and Inhibition Mechanisms

Cytochrome P450 Enzyme Interaction and Suicide Inhibition (e.g., 17α-Hydroxylase)

7α-Thiospironolactone plays a crucial role as an intermediate in the suicide inhibition of cytochrome P450 (CYP) enzymes, particularly 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov Spironolactone itself is a prodrug that is first deacetylated to form 7α-thiospironolactone. nih.gov This metabolite is then further metabolized by 17α-hydroxylase, leading to the formation of a reactive species that irreversibly inactivates the enzyme. wikipedia.orgnih.gov This mechanism-based inhibition is responsible for the destruction of adrenal and testicular cytochrome P450. who.intnih.gov

Studies have demonstrated that the incubation of guinea pig adrenal microsomes with 7α-thiospironolactone in the presence of NADPH leads to a significant decrease in both P-450 content and 17α-hydroxylase activity. nih.govencyclopedia.pub This effect is specific, as 21-hydroxylase activity remains unchanged. nih.gov Furthermore, the degradation of P-450 by 7α-thiospironolactone can be prevented by pre-incubating the microsomes with antibodies against the 17α-hydroxylase P-450 isozyme, providing direct evidence for the role of this enzyme in the activation of 7α-thiospironolactone. nih.gov Similar inhibitory effects have been observed in testicular microsomes. researchgate.net

This suicide inhibition of 17α-hydroxylase by a metabolite of 7α-thiospironolactone is a key mechanism underlying the anti-androgenic effects of spironolactone, as it leads to decreased synthesis of testosterone. who.intnih.gov

Table 2: Effect of 7α-Thiospironolactone on Adrenal Microsomal Enzymes

Enzyme Activity Change
Cytochrome P-450 >50% decline nih.govencyclopedia.pub
17α-Hydroxylase >50% decline nih.govencyclopedia.pub
21-Hydroxylase No change nih.gov

Results from incubation of guinea pig adrenal microsomes with 7α-Thiospironolactone and NADPH.

Intracellular Signaling Cascade Perturbations

7α-Thio Spironolactone (7α-TS), an active metabolite of Spironolactone, exerts its pharmacological effects by perturbing several key intracellular signaling cascades. wikipedia.org Its primary and most well-characterized mechanism is the competitive antagonism of the mineralocorticoid receptor (MR). europa.eudrugbank.comnih.gov In target tissues like the kidneys, heart, and blood vessels, aldosterone typically binds to the cytoplasmic MR, leading to the translocation of the receptor-ligand complex into the nucleus. nih.govwikipedia.org This initiates the transcription of specific genes, resulting in the synthesis of proteins like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which regulate sodium and potassium transport. pharmacyfreak.com By competitively binding to the MR, 7α-TS and other active metabolites like 7α-Thiomethylspironolactone (7α-TMS) block the initial step of this cascade, thereby inhibiting aldosterone-induced protein synthesis and its downstream physiological effects. wikipedia.orgpharmacyfreak.com

Beyond MR antagonism, 7α-TS perturbs other signaling pathways. It is known to be a suicide inhibitor of 17α-hydroxylase, a key enzyme in the steroidogenesis pathway responsible for the synthesis of various steroid hormones. wikipedia.orgnih.gov This interaction suggests a direct perturbation of hormonal synthesis cascades. nih.gov The sulfur-containing metabolites of spironolactone, including 7α-TS, are also believed to mediate interactions with other steroid hormone receptors. nih.gov Both 7α-TS and 7α-TMS exhibit moderate affinity for the androgen receptor (AR), acting as antagonists and thereby interfering with androgen-mediated signaling. wikipedia.orgwikipedia.org

Recent research has uncovered novel, MR-independent signaling perturbations. Spironolactone has been shown to suppress the expression of pro-inflammatory gene products by interfering with nuclear factor-kappa B (NF-κB) signaling. nih.gov Furthermore, it can induce the rapid proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein. researchgate.net As XPB is an essential component of the transcription factor II-H (TFIIH) complex, which plays a critical role in initiating transcription, its degradation represents a significant disruption of a fundamental cellular signaling process. researchgate.net Another study identified Pannexin 1 (PANX1) channels, involved in purinergic signaling, as a novel target of spironolactone, suggesting a broader impact on cellular communication pathways. ahajournals.org

Table 1: Comparative Receptor Binding Affinity of Spironolactone and Metabolites This table displays the relative affinity of Spironolactone and its metabolites for various steroid hormone receptors, presented as IC50 or Ki values from different studies. Lower values indicate higher binding affinity.

CompoundReceptorValue (nM)Assay TypeSpeciesReference(s)
Spironolactone Mineralocorticoid Receptor (MR)2.32 - 60Ki, IC50Human wikipedia.org
Androgen Receptor (AR)39.4 - 670Ki, IC50Human wikipedia.org
Progesterone Receptor (PR)400 - 2,619Ki, IC50Human wikipedia.org
Glucocorticoid Receptor (GR)32.6 - 6,920Ki, IC50Human wikipedia.org
This compound (7α-TS) Androgen Receptor (AR)Approx. equivalent to Spironolactone-Rat wikipedia.orgwikipedia.org
7α-Thiomethylspironolactone (7α-TMS) Androgen Receptor (AR)Approx. equivalent to Spironolactone-Rat wikipedia.orgwikipedia.org
Canrenone Mineralocorticoid Receptor (MR)Slightly more potent than Spironolactone-- wikipedia.org

Gene Expression Regulation and Transcriptional Profiling

The perturbation of signaling cascades by this compound and its parent compound, Spironolactone, ultimately translates into significant alterations in gene expression. The primary mechanism of action, MR antagonism, is fundamentally a process of transcriptional regulation. wikipedia.org By preventing the MR from binding to aldosterone-response elements in the DNA, Spironolactone and its metabolites inhibit the transcription of aldosterone-dependent genes in the distal renal tubules and other tissues. nih.govpharmacyfreak.com This has a direct impact on the expression of genes encoding ion channels and pumps responsible for sodium and water reabsorption. wikipedia.orgpharmacyfreak.com

However, the influence of these compounds on gene expression extends beyond MR-mediated effects. A transcriptional profiling study using microarrays on activated human blood mononuclear cells revealed that Spironolactone alone significantly altered the expression of 1018 transcripts. nih.gov In stark contrast, its major metabolites, 7α-TMS and Canrenone, affected 17 or fewer transcripts under the same conditions, indicating that Spironolactone possesses broad, MR-independent gene-regulatory effects. nih.gov The study further suggested that Spironolactone influences genes controlled by key transcription factors such as NF-κB, CEBPβ, and MYC, which are central to inflammatory and immune responses. nih.gov This aligns with findings that Spironolactone, but not the more selective MR antagonist Eplerenone (B1671536), can suppress the expression of pro-inflammatory genes. nih.gov

Spironolactone's impact on transcription has also been observed in the context of viral infections. It has been shown to inhibit the production of the Epstein-Barr virus (EBV) by blocking the function of the viral SM protein, a crucial posttranscriptional activator of late lytic EBV genes. pnas.orgpnas.org This inhibitory action on SM-dependent gene expression prevents the formation of infectious virions. pnas.org Interestingly, this antiviral effect is not shared by all metabolites; while Canrenone showed some inhibitory activity (though less than Spironolactone), 7α-TMS and the related drug Eplerenone did not, highlighting the structural specificity of this transcriptional interference. pnas.org

Table 2: Transcriptional Effects of Spironolactone and its Metabolites on Human Mononuclear Cells This table summarizes the findings from a microarray analysis on the number of gene transcripts affected by different MR-binding steroids after 4 hours of exposure.

CompoundNumber of Affected TranscriptsKey Affected Pathways/Transcription FactorsReference(s)
Spironolactone (SPIR) 1018Signaling proteins, immunoinflammatory response, apoptosis, NF-κB, CEBPβ, MYC nih.gov
7α-Thiomethylspironolactone (7TS) ≤ 17- nih.gov
Canrenone (CAN) ≤ 17- nih.gov
Aldosterone (ALDO) ≤ 17- nih.gov

Biochemical Metabolism and Biotransformation Pathways of 7α Thio Spironolactone

Deacetylation and Hydrolysis Pathways

The first step in the metabolic journey of spironolactone (B1682167) involves the removal of the acetyl group from the C7α position, a process known as deacetylation. This hydrolysis reaction is catalyzed by carboxylesterases and results in the formation of 7α-Thio Spironolactone. researchgate.net Research has shown that this conversion is a rapid and crucial step, setting the stage for the formation of other biologically active metabolites. drugbank.comnih.gov

Studies utilizing adrenal microsomal preparations have highlighted the role of reduced glutathione (B108866) (GSH) in this pathway. nih.govkarger.com In the absence of GSH, the conversion of spironolactone to this compound occurs at a low rate. nih.govkarger.com However, the addition of GSH to the incubation medium leads to a significant, concentration-dependent stimulation of this deacetylation process. nih.govkarger.com At a concentration of 10 mM, GSH can increase the rate of this compound production by four to five times, suggesting that GSH plays a vital role in the formation of this active metabolite. nih.govkarger.com

S-Methylation to 7α-Thiomethylspironolactone and Subsequent Metabolites

Following its formation, this compound can undergo S-methylation, a key metabolic pathway that leads to the creation of 7α-thiomethylspironolactone (TMS), a major and potent active metabolite of spironolactone. drugbank.comnih.govwho.int This reaction is catalyzed by the enzyme thiol S-methyltransferase. TMS is considered a primary metabolite and is responsible for a significant portion of spironolactone's therapeutic activity. drugbank.comwikipedia.org

Dethioacetylation to Canrenone (B1668266)

An alternative metabolic pathway for this compound involves the removal of the entire thioacetyl group, a process known as dethioacetylation. drugbank.comnih.gov This biotransformation leads to the formation of canrenone, another important and pharmacologically active metabolite of spironolactone. drugbank.comnih.govwho.int For a long time, canrenone was considered the primary active metabolite before the development of more sophisticated analytical techniques revealed the prominence of sulfur-containing metabolites like TMS. nih.govwho.int

Canrenone itself is subject to further metabolism. It can undergo hydrolysis of its γ-lactone ring to form canrenoic acid. nih.govahajournals.org Canrenone and canrenoic acid exist in a state of equilibrium. nih.govwho.int Canrenone can also be hydroxylated to produce 15α-hydroxy-canrenone or reduced to form various dihydro, tetrahydro, and hexahydro derivatives. nih.gov

Experimental Systems for Metabolic Fate Elucidation

The intricate metabolic pathways of spironolactone and its metabolites, including this compound, have been elucidated through various experimental systems. These include in vitro models like microsomal preparations and in vivo animal models.

Microsomal Preparations: Microsomal preparations from various organs, such as the liver, adrenal glands, kidneys, and testes, have been instrumental in studying the enzymatic reactions involved in spironolactone metabolism. nih.govnih.gov For instance, studies with guinea pig hepatic and renal microsomes demonstrated the rapid conversion of spironolactone to this compound. nih.gov These preparations also showed that in the presence of S-adenosylmethionine (SAM), this compound is further converted to 7α-thiomethylspironolactone, confirming the role of methylation in this pathway. nih.gov Adrenal microsomal studies were crucial in identifying this compound as an obligatory intermediate in the effects of spironolactone on certain enzymes and in demonstrating the stimulatory effect of glutathione on its formation. nih.govkarger.comnih.gov

Animal Models: Animal models, including rats, dogs, and monkeys, have been essential for understanding the in vivo disposition, absorption, and excretion of spironolactone and its metabolites. nih.gov Studies in rats, for example, have been used to investigate the effects of spironolactone on various physiological systems and its potential to cause metabolic changes. jst.go.jpthieme-connect.comunav.edunih.gov Research in dogs has helped identify 7α-thiomethyl-spironolactone and canrenone as the primary metabolites and has provided data on their plasma clearance and excretion, with about 70% of a dose recovered in feces and 20% in urine. europa.eu Comparative studies across different species, such as rats, dogs, and monkeys, have revealed species-specific differences in biotransformation, with canrenone being a principal metabolite in rat and dog plasma, while monkeys and humans show both canrenone and other polar metabolites as major constituents. nih.gov

These experimental systems, often coupled with advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), have been fundamental in constructing a detailed picture of the complex metabolism of this compound. nih.govwho.intresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound 7α-TS, Deacetylspironolactone
Spironolactone SP, SPL
7α-Thiomethylspironolactone TMS
Canrenone ---
6β-Hydroxy-7α-thiomethylspironolactone HTMS
Reduced Glutathione GSH
S-Adenosylmethionine SAM
Canrenoic Acid ---

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7α Thio Spironolactone Analogues

Identification of Key Structural Determinants for Receptor Binding and Selectivity

The affinity of spironolactone (B1682167) and its analogues for various steroid receptors dictates their therapeutic efficacy and side-effect profile. The key structural features influencing binding to the mineralocorticoid receptor (MR) and selectivity over other receptors like the androgen receptor (AR) have been a subject of extensive research.

The presence of a substituent at the C7α position is a critical determinant of activity. Spironolactone's 7α-acetylthio group is crucial for its potent antagonist activity at the MR. researchgate.netnih.gov Studies have shown that modifications at this position significantly impact receptor affinity. For instance, while spironolactone itself has high affinity for the MR, its metabolites 7α-TS and 7α-TMS also retain significant activity. wikipedia.org

The antiandrogenic effects of spironolactone are largely attributed to its metabolites rather than canrenone (B1668266). wikipedia.org 7α-TS and 7α-TMS exhibit an affinity for the rat prostate AR that is comparable to that of the parent spironolactone. wikipedia.org One study reported the affinity of spironolactone, 7α-TMS, and 7α-TS for the AR to be 3.0%, 4.2%, and 3.1% of dihydrotestosterone (B1667394) (DHT), respectively. wikipedia.org In contrast, canrenone has a considerably lower affinity for the AR, which explains why replacing spironolactone with canrenone can reverse side effects like gynecomastia. wikipedia.org

The selectivity of these compounds is a key issue. Spironolactone's lack of selectivity, with its moderate affinity for androgen and progesterone (B1679170) receptors, leads to endocrine-related side effects. nih.govnih.gov The development of more selective MR antagonists, such as eplerenone (B1671536), was achieved by modifying the spironolactone structure. Specifically, replacing the 17α-thioacetyl group of spironolactone with a carbomethoxy group resulted in a compound with much lower affinity for androgen and progesterone receptors, thereby improving its selectivity profile. nih.gov

CompoundReceptor Affinity (Relative to DHT for AR)Key Structural Feature
Spironolactone 3.0% for AR wikipedia.org7α-acetylthio group
7α-Thiospironolactone (7α-TS) 3.1% for AR wikipedia.org7α-thio group
7α-Thiomethylspironolactone (7α-TMS) 4.2% for AR wikipedia.org7α-thiomethyl group
Canrenone 0.84% for AR wikipedia.orgLacks 7α-sulfur substituent; has a C6-C7 double bond
Eplerenone Low affinity for AR/PR nih.gov9α,11α-epoxy group; carbomethoxy group at C17

Stereochemical Influences on Biological Activity

The stereochemistry of the spironolactone scaffold and its substituents plays a pivotal role in its interaction with target receptors. The specific spatial arrangement of atoms, particularly at the C7 and C17 positions, is crucial for establishing the necessary contacts within the receptor's ligand-binding pocket.

The 7α-substitution is a key feature of spironolactone and its primary sulfur-containing metabolites. The "α" designation indicates that the thio-substituent is oriented below the plane of the steroid's B-ring. This specific orientation is critical for its antagonist activity at the mineralocorticoid receptor. It is believed that this bulky α-substituent creates a steric hindrance that prevents the receptor from adopting the active conformation required for agonism. researchgate.net

While detailed studies focusing solely on the stereoisomers of 7α-Thio Spironolactone are not extensively available in the provided results, the established importance of the 7α configuration across spirolactone derivatives underscores its significance. Any change from the α- to a β-orientation at the C7 position would be expected to drastically alter the binding mode and biological activity, likely diminishing its antagonist potency. The precise fit of the γ-lactone ring at the C17 position is also a well-established requirement for the activity of this class of compounds.

Computational Chemistry and Molecular Docking Approaches

Computational methods, including molecular modeling and docking, have provided significant insights into how this compound analogues interact with the mineralocorticoid receptor at a molecular level. These studies help to rationalize the observed structure-activity relationships.

Three-dimensional homology models of the MR's ligand-binding domain have been used to analyze the binding of spirolactones. researchgate.net These models reveal that the C7 substituent is a key modulator of binding. researchgate.net Docking studies indicate that while agonists like aldosterone (B195564) fit snugly into the binding pocket, allowing the receptor to assume an active conformation, antagonists like spironolactone introduce a steric clash due to their C7α-substituent. researchgate.net

Specifically, the amino acid residue Met852 in the H7 helix of the receptor appears to be a critical organizer of the ligand-binding cavity. researchgate.net For agonists, an interaction with Met852 is essential for the receptor to become active. However, the bulky 7α-substituent of spironolactone and its analogues prevents this crucial interaction, thereby locking the receptor in an inactive state and producing an antagonist effect. researchgate.net The mobility of the 7α-substituent, as suggested by some structural data, might also play a role in its interaction with the receptor. researchgate.net These computational findings support the experimental observation that the C7α-group is a primary determinant of the antagonist profile of these compounds.

Impact of Substituent Modifications on Pharmacodynamic Profile

Modifying the substituents on the spironolactone scaffold has a profound impact on the resulting pharmacodynamic profile, influencing potency, selectivity, and the nature of the drug's action. The development of new mineralocorticoid receptor antagonists has heavily relied on SAR studies centered around the C7 position.

The primary metabolic pathway for spironolactone involves the removal of the acetyl group from the 7α-acetylthio substituent to form 7α-thiospironolactone (7α-TS), which is subsequently S-methylated to yield 7α-thiomethylspironolactone (7α-TMS). drugbank.comnih.gov These metabolites are not merely intermediates but are potent antagonists in their own right. 7α-TMS is considered the main contributor to spironolactone's in vivo activity. nih.govwikipedia.org

Further modifications at the C7 position have been explored to create more selective antagonists. The comparison between spironolactone and eplerenone is a prime example. Eplerenone was designed by replacing the 17α-thioacetyl group of spironolactone with a carbomethoxy group and introducing a 9α,11α-epoxy group. nih.gov This modification significantly reduces its affinity for the androgen and progesterone receptors, thus minimizing endocrine side effects while retaining potent MR antagonism. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 7α Thio Spironolactone Research

Chromatographic Separation and Quantification Techniques (e.g., HPLC, UHPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the cornerstones for the separation and quantification of 7α-TS. A significant analytical challenge is the need for effective chromatographic separation of Spironolactone (B1682167) from its various metabolites, such as 7α-TS, 7α-thiomethylspironolactone, and Canrenone (B1668266), which can be isobaric or prone to in-source fragmentation during mass spectrometry analysis. nih.gov For instance, Spironolactone can undergo in-source fragmentation, losing its thioacetyl group to yield a gas-phase ion structure identical to that of Canrenone, making chromatographic resolution imperative for accurate quantification. nih.gov

Various methods have been developed to address these challenges. UHPLC-MS/MS methods offer high sensitivity and selectivity, enabling the detection and quantification of 7α-TS and other metabolites in complex biological matrices like plasma, serum, and tissues, as well as in environmental samples. frontiersin.orgnih.gov For example, a sensitive UHPLC-ESI-MS method was developed for the simultaneous quantification of Spironolactone and its metabolites in ocular tissues, achieving a lower limit of quantitation (LLOQ) of 5 ng/mL. Another LC-MS/MS method for plasma samples reported an LLOQ close to 0.5 ng/mL, which is particularly suitable for pediatric studies where sample volumes are limited. nih.gov The use of specific eluent additives, such as ammonium (B1175870) fluoride (B91410), has been shown to amplify the signal from analytes in plasma by an average of 70 times, significantly enhancing sensitivity. nih.gov

TechniqueMatrixKey ParametersLimit of Quantification (LOQ)Reference
UHPLC-ESI-MSOcular TissuesIsocratic elution, Selected Ion Recording (SIR) mode5 ng/mL nih.gov
LC-MS/MSBlood PlasmaProtein precipitation, Ammonium fluoride as eluent additive~0.5 ng/mL nih.gov
UPLC-MS/MSWater & SedimentMultiple Reaction Monitoring (MRM) modeNot specified frontiersin.org
HPLCPaediatric PlasmaProtein precipitation followed by Solid Phase Extraction (SPE)Not specified for 7α-TS
LC-MSPlasmaC18 column, mobile phase: 0.1% formic acid in methanol-water (60:40 v/v)0.20 µg/mL (Spironolactone) scielo.br

Spectrometric Characterization of Metabolites and Derivatives

Mass spectrometry (MS) is a powerful tool for the structural characterization of 7α-TS and its derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the molecule. nih.govbohrium.com Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation patterns of the compound, providing detailed structural information.

The fragmentation of 7α-TS has been described to involve the loss of the sulfhydryl (-SH) group and the ester group, as well as cleavage in the C ring of the steroid structure. frontiersin.org One study detailed the fragmentation pathway of 7α-thiospironolactone (m/z 375.1963), identifying numerous product ions that help to elucidate its structure. researchgate.net In addition to MS, ion mobility spectrometry (IMS) has been employed to study the gas-phase properties of 7α-TS and its derivatives. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation and characterization. nih.govbohrium.com

AnalyteTechniquePrecursor Ion (m/z)Key Fragments/LossesReference
7α-Thio SpironolactoneMS/MS[M+H]+Loss of SH and ester group; cleavage in C ring frontiersin.org
This compoundMS/MS375.1963Product ions: 357.1802, 319.1682, 309.1867, etc. researchgate.net
7α-Thiomethyl SpironolactoneMS/MS[M+H]+Sequential loss of SCH3 and H2O frontiersin.org
7α-Thiospironolactone-GP DerivativeHRMS508.260 [M]+Characterized via MS/MS nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for determining the affinity of 7α-TS for various nuclear hormone receptors, which is fundamental to understanding its biological activity. These assays typically use a radiolabeled ligand (e.g., tritiated methyltrienolone, [3H]R1881, for the androgen receptor) and a source of the target receptor, such as cytosol preparations from specific tissues (e.g., mouse kidney). nih.gov The ability of 7α-TS to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity.

Studies have shown that 7α-TS possesses affinity for the androgen receptor (AR). nih.govwikipedia.org Specifically, the affinity of 7α-TS for the rat prostate AR is reported to be approximately 3.0 to 8.5% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.org Research has also identified that 7α-thiomethyl-SL is the major metabolite that interacts with cytosolic mineralocorticoid receptors in the kidneys, though 7α-TS and Canrenone may also contribute to nuclear receptor binding. nih.gov The development of more specific mineralocorticoid receptor antagonists is driven by the need to understand these ligand-receptor interactions better, as Spironolactone itself exhibits cross-reactivity with androgen and progesterone (B1679170) receptors. bioscientifica.comnih.gov

Derivatization Strategies for Enhanced Analytical Detection (e.g., Girard's Reagent P)

Chemical derivatization is a strategy employed to improve the analytical properties of target compounds for techniques like mass spectrometry. For steroids like 7α-TS, which can exhibit poor ionization efficiency and in-source fragmentation, derivatization can significantly enhance detection. nih.gov Girard's Reagent P (GP) is a derivatizing agent that reacts with ketone groups, introducing a permanently cationic quaternary amine moiety onto the target molecule. nih.govresearchgate.net

The derivatization of 7α-TS and other Spironolactone metabolites with GP has several advantages:

Signal Enhancement : GP derivatization has been shown to increase the MS signal intensity by one to two orders of magnitude. nih.govnih.gov

Elimination of In-Source Fragmentation : It prevents the problematic in-source fragmentation of Spironolactone into Canrenone, allowing for more reliable quantification. nih.govresearchgate.net

Improved Ionization : The permanent positive charge imparted by GP enhances electrospray ionization efficiency. nih.gov

Applicability in Complex Matrices : The strategy has been successfully applied to the analysis of metabolites in small volumes (20 μL) of murine serum. nih.govnih.gov

This approach provides a more robust and sensitive MS-based solution for the measurement of 7α-TS, especially when dealing with small sample volumes. nih.gov

In Vitro and Cell-Based Assay Development for Mechanistic Research

In vitro and cell-based assays are indispensable for elucidating the molecular mechanisms underlying the biological effects of 7α-TS. These assays provide controlled environments to study specific cellular processes and enzymatic activities.

One area of research has focused on the anti-angiogenic properties of Spironolactone and its metabolites. In vitro studies have demonstrated that Spironolactone can inhibit the proliferation and chemotaxis of capillary endothelial cells stimulated by growth factors like bFGF and VEGF. nih.govahajournals.org Assays using human umbilical vein endothelial cells (HUVEC) have shown that Spironolactone can reduce cell proliferation, chemotaxis, and capillary tube formation. nih.gov

Metabolic studies frequently utilize subcellular fractions, such as liver or adrenal microsomes, to investigate the enzymatic conversion of Spironolactone. nih.govnih.gov For example, in vitro incubations with guinea pig adrenal and hepatic microsomes have shown that Spironolactone is first deacetylated to form 7α-TS. nih.gov Subsequent studies with these microsomal preparations demonstrated that 7α-TS is a substrate for NADPH-dependent enzymes in the adrenal gland and can promote the destruction of adrenal cytochrome P-450, suggesting it is a key intermediate in the actions of the parent drug. nih.gov These microsomal assays are critical for understanding the metabolic pathways and identifying the enzymes responsible for the formation of 7α-TS. pharmaron.comresearchgate.net

Preclinical and Experimental Research Applications of 7α Thio Spironolactone for Mechanistic Elucidation

Utilization in in vitro Cell Culture Systems for Molecular Biology Studies

7α-Thiospironolactone (7α-TS) serves as a critical tool in in vitro cell culture systems to dissect the molecular mechanisms of its parent compound, spironolactone (B1682167). As an active metabolite, its effects on various cell types help to differentiate the direct actions of the metabolite from those of spironolactone itself.

In studies using human blood mononuclear cells, 7α-TS, along with spironolactone, canrenone (B1668266), and 7α-thiomethyl-spironolactone, has been investigated for its effects on gene expression. nih.gov These studies aim to understand the immunomodulatory and anti-inflammatory properties observed with spironolactone treatment. For instance, research has explored how these compounds affect gene transcription in activated immune cells, providing insights into pathways controlled by transcription factors like NF-κB. nih.gov

Investigations into the antiangiogenic properties of spironolactone have also employed in vitro cell culture systems. Experiments with capillary endothelial cells have shown that spironolactone and its metabolites can inhibit cell proliferation and chemotaxis stimulated by growth factors like bFGF and vascular endothelial growth factor (VEGF). ahajournals.org While the primary focus was on other metabolites, the methodology is applicable to further elucidating the specific role of 7α-TS in angiogenesis.

The table below summarizes the applications of 7α-Thio Spironolactone in in vitro cell culture systems for molecular biology studies.

Cell TypeResearch FocusKey Findings
Human Blood Mononuclear CellsGene expression, immunomodulationInvestigated for effects on gene transcription in activated immune cells. nih.gov
Guinea Pig Adrenocorticoid CellsSteroidogenesisDirectly inhibits cortisol production. encyclopedia.pub
Capillary Endothelial CellsAngiogenesisSpironolactone and its metabolites inhibit bFGF- and VEGF-stimulated cell proliferation and chemotaxis. ahajournals.org

Application in Animal Models for Investigating Endocrine System Modulation (e.g., Steroid Hormone Levels, Enzyme Activity in Specific Tissues)

Animal models have been instrumental in understanding the in vivo effects of this compound on the endocrine system. These studies allow for the examination of its impact on circulating hormone levels and enzyme activities within specific tissues.

In male dogs, administration of 7α-thio-SL has been shown to decrease plasma levels of testosterone (B1683101) and estradiol (B170435). caymanchem.com This demonstrates a direct modulatory effect on steroid hormone concentrations. In rats, the administration of spironolactone, which is metabolized to 7α-TS, led to a decrease in alkaline phosphatase and an increase in acid phosphatase in the testes. nih.gov This suggests that 7α-TS may contribute to changes in testicular enzyme activity. nih.gov

Guinea pig models have been particularly important for studying the effects of spironolactone and its metabolites on adrenal enzyme activity. nih.gov When spironolactone is incubated with guinea pig adrenal, renal, or testicular microsomal preparations, 7α-thiospironolactone is produced and has been shown to destroy adrenal and testicular cytochrome P450 (CYP). nih.gov Specifically, 7α-thio-SL is considered an obligatory intermediate in the spironolactone-induced decrease of CYP450. encyclopedia.pub Further studies in guinea pigs have shown that high doses of spironolactone, leading to the formation of 7α-TS, significantly decrease the activity of 17α-hydroxylase and 21-hydroxylase in the adrenal glands. encyclopedia.pub

The table below details the findings from animal models investigating the endocrine-modulating effects of this compound.

Animal ModelTissue/System InvestigatedKey Findings
Male DogsEndocrine SystemDecreased plasma testosterone and estradiol levels. caymanchem.com
Albino RatsTestesDecreased alkaline phosphatase and increased acid phosphatase activity. nih.gov
Guinea PigsAdrenal Glands, Testes, KidneysProduction of 7α-TS from spironolactone destroys adrenal and testicular cytochrome P450. nih.gov 7α-TS is an obligatory intermediate in spironolactone-induced CYP450 degradation. encyclopedia.pub Decreased 17α-hydroxylase and 21-hydroxylase activity in the adrenal glands. encyclopedia.pub

Use as a Chemical Probe in Target Validation Studies

This compound is employed as a chemical probe to validate the molecular targets of spironolactone and to understand its mechanism of action. Its utility stems from its status as a direct, active metabolite, allowing researchers to bypass the initial metabolic conversion of spironolactone.

A key area of investigation is its role in the inhibition of cytochrome P450 enzymes involved in steroidogenesis. Studies have identified 7α-TS as a suicide inhibitor of adrenal CYP, with a strong correlation between its covalent binding to the enzyme and the destruction of CYP. nih.govwho.int Specifically, research points to 17α-hydroxylase as a crucial enzyme in the activation of 7α-TS to a reactive metabolite that then inactivates the enzyme. encyclopedia.pubwikipedia.org This makes 7α-TS a valuable tool for studying the structure and function of this particular P450 enzyme.

Furthermore, 7α-TS has been used to probe the androgen receptor (AR). It exhibits an affinity for the rat prostate AR that is comparable to spironolactone itself, suggesting it plays a role in the antiandrogenic effects of the parent drug. wikipedia.orgwikipedia.org This allows for studies aimed at understanding the structural requirements for AR antagonism within this class of compounds.

The table below summarizes the use of this compound as a chemical probe in target validation studies.

Molecular TargetResearch ApplicationKey Findings
Cytochrome P450 (specifically 17α-hydroxylase)Investigating suicide inhibition of steroidogenic enzymes.7α-TS is a suicide inhibitor of adrenal CYP, activated by 17α-hydroxylase. encyclopedia.pubnih.govwho.intwikipedia.org
Mineralocorticoid Receptor (MR)Quantifying the contribution to antimineralocorticoid activity.Possesses activity in reversing the effects of synthetic mineralocorticoids. pfizer.com
Androgen Receptor (AR)Probing the structural basis for antiandrogenic effects.Exhibits affinity for the AR comparable to spironolactone. wikipedia.orgwikipedia.org

Comparative Pharmacological Investigations in Experimental Systems

In experimental systems, the potency of 7α-TS as a mineralocorticoid antagonist has been compared to that of spironolactone and another metabolite, 7α-thiomethylspironolactone (TMS). In humans, the potency of 7α-TS in reversing the effects of the synthetic mineralocorticoid fludrocortisone (B194907) on urinary electrolyte composition was found to be 0.26 relative to spironolactone. pfizer.com

Regarding androgen receptor affinity, studies have compared 7α-TS with spironolactone, TMS, and canrenone. One study found that 7α-TS and TMS have approximately equivalent affinity for the rat prostate androgen receptor as spironolactone. wikipedia.org Another study reported the affinity of 7α-TS for the rat prostate AR to be about 3.0% to 8.5% of that of dihydrotestosterone (B1667394). wikipedia.org In contrast, canrenone generally shows a lower affinity for the AR compared to spironolactone and its sulfur-containing metabolites. wikipedia.org

Comparative studies on the inhibition of steroidogenic enzymes have also been conducted. Spironolactone, canrenone, and 7α-thio-SL have all been shown to be potent inhibitors of aldosterone (B195564) and cortisol synthesis in adrenocorticoid cells. encyclopedia.pub However, the mechanism can differ, with 7α-TS being specifically implicated as an obligatory intermediate in the destruction of cytochrome P450 by spironolactone. encyclopedia.pub

The table below provides a comparative overview of the pharmacological properties of this compound and related compounds.

CompoundRelative Potency (vs. Spironolactone) for MR AntagonismAndrogen Receptor Affinity (vs. DHT)Role in CYP450 Inhibition
This compound (7α-TS) 0.26 pfizer.com~3.0-8.5% wikipedia.orgObligatory intermediate in suicide inhibition. encyclopedia.pub
Spironolactone1.0 pfizer.com~3.0% wikipedia.orgInduces CYP450 destruction via 7α-TS. nih.gov
7α-Thiomethylspironolactone (TMS)0.33 pfizer.com~4.2% wikipedia.orgContributes to antimineralocorticoid and antiandrogenic effects. wikipedia.org
CanrenoneNot explicitly quantified in the same study.~0.84% wikipedia.orgInhibits steroid synthesis. encyclopedia.pub

Emerging Research Directions and Unaddressed Questions in 7α Thio Spironolactone Science

Exploration of Novel Bioactive Metabolites and Derivatization Opportunities

Spironolactone (B1682167) undergoes extensive and rapid metabolism in the body, leading to a variety of active metabolites. nih.govdrugbank.com 7α-Thio Spironolactone is itself an active metabolite of spironolactone. wikipedia.orgcaymanchem.com The primary metabolic pathway involves the deacetylation of spironolactone to form this compound. drugbank.commdpi.com This intermediate is then further metabolized, primarily through S-methylation by thiol methyltransferase, to yield 7α-thiomethylspironolactone (TMS), a major and potent active metabolite. mdpi.comnih.govbiorxiv.org Another significant metabolite is canrenone (B1668266), which is formed from the dethioacetylation of spironolactone. wikipedia.orgnih.gov

Recent research has focused on identifying and characterizing the full spectrum of these metabolites. For instance, studies have identified other metabolites such as 6β-hydroxy-7α-thiomethylspironolactone. wikipedia.orgwikipedia.org The exploration of these metabolic pathways is crucial as these metabolites, including this compound and 7α-thiomethylspironolactone, are largely responsible for the therapeutic effects of spironolactone. wikipedia.org

A significant area of emerging research is the derivatization of this compound and other metabolites. This chemical modification serves two primary purposes: to facilitate more sensitive and accurate analytical detection and to explore structure-activity relationships for the development of new therapeutic agents. One notable derivatization strategy involves the use of Girard's Reagent P, which reacts with the carbonyl groups of these steroids. nih.govresearchgate.netresearchgate.net This derivatization has been shown to enhance the signal response in mass spectrometry by one to two orders of magnitude and to prevent in-source fragmentation, a common analytical challenge. nih.govresearchgate.net

Furthermore, researchers are actively synthesizing novel derivatives of this compound to probe their biological activities. A safe and practical method for preparing 7α-thioether and thioester derivatives of spironolactone has been developed, which could be valuable for further structure-activity relationship studies. nih.gov This derivatization opens up possibilities for creating new compounds with potentially improved pharmacological profiles.

Table 1: Key Metabolites of Spironolactone

Metabolite Name Abbreviation Role Reference
This compound 7α-TS Active metabolite wikipedia.orgcaymanchem.com
7α-Thiomethylspironolactone TMS Major active metabolite mdpi.comwikipedia.org
Canrenone - Active metabolite wikipedia.orgnih.gov
6β-Hydroxy-7α-thiomethylspironolactone 6β-OH-7α-TMS Active metabolite wikipedia.orgwikipedia.org

Investigation of Non-Canonical Molecular Targets and Pathways

While the primary mechanism of action of spironolactone and its metabolites involves the antagonism of the mineralocorticoid and androgen receptors, recent studies suggest that their biological effects may extend beyond these canonical targets. drugbank.comnih.govencyclopedia.pub This has led to investigations into non-canonical molecular pathways that may be modulated by these compounds.

One of the most intriguing non-canonical effects being explored is the antiangiogenic activity of spironolactone and its metabolites. ahajournals.org Research has demonstrated that spironolactone can inhibit the formation of new blood vessels, a process critical in various pathological conditions such as solid tumor growth. ahajournals.org Importantly, this antiangiogenic activity appears to be independent of its antiandrogenic and antimineralocorticoid effects. ahajournals.org Studies have shown that the major human metabolites, 6β-hydroxy-7α-thiomethyl spironolactone and canrenoic acid, also retain this antiangiogenic activity. ahajournals.org

Furthermore, there is emerging evidence that spironolactone may have novel pharmacological effects, including the ability to stimulate tumor immunosurveillance and inhibit DNA repair and viral infection. nih.govresearchgate.net For example, spironolactone was identified in a screen for compounds that up-regulate the expression of a natural killer group 2D ligand (NKG2DL) in cancer cells, thereby enhancing their lysis by natural killer (NK) cells. nih.gov In the context of viral infections, spironolactone has been shown to inhibit the production of Epstein-Barr virus (EBV) by impacting the expression of a late lytic capsid gene, an effect not shared by its metabolite canrenone. nih.gov

Recent findings have also pointed to a new molecular target for spironolactone: the xeroderma pigmentosum group B (XPB) protein, a component of the transcription factor II-H (TFIIH) complex involved in DNA repair and transcription. nih.govresearchgate.net However, the active metabolites 7α-thiomethylspironolactone and canrenone did not appear to induce XPB degradation in vitro. physiology.org These discoveries open up new avenues for repurposing spironolactone and its derivatives for a broader range of diseases.

Advanced Mechanistic Characterization through Omics Technologies

To gain a more comprehensive understanding of the complex biological effects of this compound and its parent compound, researchers are increasingly turning to "omics" technologies. These high-throughput approaches, such as metabolomics, allow for the simultaneous measurement of a large number of molecules in a biological system, providing a holistic view of the metabolic response to a given stimulus.

A notable example of this approach is a study that utilized metabolomics to investigate the impacts of spironolactone exposure on fish. nih.gov This research identified several significantly altered biochemical pathways, including those involved in glycosphingolipid metabolism, purine (B94841) metabolism, and amino acid metabolism. nih.gov Such findings suggest that the effects of spironolactone are widespread and not limited to its direct receptor targets.

The application of omics technologies is still in its early stages in the context of this compound research but holds immense promise. By analyzing the global changes in metabolites, proteins (proteomics), and genes (genomics) following treatment with this compound, researchers can uncover novel mechanisms of action, identify new biomarkers of effect, and better understand the off-target activities of this compound. This systems-level approach is essential for building a complete picture of its pharmacological profile and for identifying potential new therapeutic applications.

Methodological Challenges in Comprehensive in vivo and in vitro Analysis

Despite advancements in analytical techniques, the comprehensive analysis of this compound and its related metabolites in biological matrices presents several methodological challenges. A primary difficulty lies in the inherent instability and physicochemical properties of these compounds, which can complicate their accurate quantification.

One of the main hurdles in mass spectrometry-based analysis is the in-source fragmentation of spironolactone, which can lead to the formation of an ion that is identical to that of its metabolite, canrenone, making it difficult to distinguish between the two. nih.gov Additionally, spironolactone and its metabolites often exhibit poor ionization efficiency during electrospray ionization, which can limit the sensitivity of the analytical method. nih.govresearchgate.net

To overcome these challenges, various strategies have been developed. As mentioned previously, chemical derivatization with reagents like Girard's Reagent P has proven effective in enhancing ionization and preventing fragmentation, thereby improving the reliability of the analysis. nih.govresearchgate.netresearchgate.netupenn.edu Another approach involves the careful optimization of chromatographic separation conditions to ensure the distinct elution of spironolactone and its various metabolites. nih.govupenn.edu Researchers have explored unique solvent compositions and additives, such as ammonium (B1175870) fluoride (B91410), to achieve the necessary separation and signal enhancement. upenn.edu

The need for sensitive detection methods is particularly critical when dealing with small sample volumes, such as those obtained from minimally invasive procedures or from animal models in translational research. upenn.edu The development and validation of robust and sensitive analytical methods are therefore essential for advancing our understanding of the pharmacokinetics and pharmacodynamics of this compound and for supporting further research into its novel biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and quantifying 7α-Thio Spironolactone in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or evaporative light scattering detection (ELSD) is recommended for quantification. Confirmatory structural characterization should utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) to distinguish this compound from structurally similar metabolites like 7α-Thiomethyl Spironolactone . Stability during analysis requires storage at -20°C to prevent degradation .

Q. How does this compound differ chemically and pharmacologically from its parent compound, spironolactone?

  • Methodological Answer : Structural differences (e.g., thio-substitution at the 7α position) alter receptor binding kinetics. Competitive binding assays using mineralocorticoid receptors (MRs) can quantify antagonistic activity, while antiandrogen effects require androgen receptor (AR) transactivation assays. Comparative studies should include spironolactone as a control to assess metabolite-specific activity .

Q. What are the primary challenges in synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis involves regioselective thio-substitution, which requires strict control of reaction conditions (e.g., temperature, catalysts). Purity validation should employ HPLC-UV (λmax: 236 nm) and confirmatory LC-MS/MS. Impurity profiling (e.g., 6β-hydroxy derivatives) must adhere to pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. Use human hepatocyte models for in vitro studies and cross-validate with pharmacokinetic (PK) data from animal models. Isotope-labeled analogs (e.g., deuterated derivatives) can track metabolite formation and degradation pathways .

Q. What experimental designs are suitable for investigating the dual MR/AR modulation by this compound?

  • Methodological Answer : Employ a factorial design comparing MR-specific (e.g., aldosterone-induced hypertension) and AR-dependent (e.g., prostate cancer cell proliferation) endpoints. Co-administration with selective MR (eplerenone) or AR (bicalutamide) antagonists can isolate target effects. Transcriptomic profiling (RNA-seq) may identify pathway-specific modulation .

Q. How should researchers address variability in receptor binding affinity measurements for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and use reference compounds (e.g., spironolactone) for calibration. Radioligand displacement assays (e.g., ³H-aldosterone for MR) with triplicate replicates improve reproducibility. Statistical analysis (e.g., Bland-Altman plots) can quantify measurement agreement across labs .

Q. What strategies are effective for distinguishing this compound’s pharmacological effects from off-target interactions?

  • Methodological Answer : Combine CRISPR/Cas9-mediated receptor knockout models (e.g., MR-KO or AR-KO cells) with activity assays. Off-target screening using broad-spectrum kinase or GPCR panels can identify non-canonical interactions. Computational docking studies (e.g., CHARMM force fields) predict binding affinities to non-target receptors .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analytic frameworks to reconcile conflicting results, incorporating heterogeneity tests (e.g., I² statistics) and sensitivity analyses .
  • Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypothesis-driven studies .
  • Quality Control : Validate analytical methods per ICH guidelines (e.g., specificity, linearity, accuracy) and include batch-specific certificates of analysis (CoA) for reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.